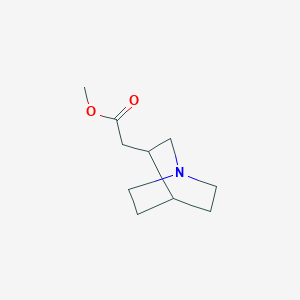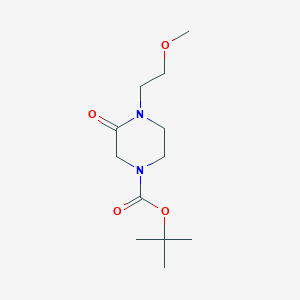![molecular formula C10H8Cl4N2O2 B8655656 Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester CAS No. 53729-07-0](/img/structure/B8655656.png)
Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester is a chemical compound known for its unique structure and properties. It is characterized by the presence of a chloro group, a trichlorophenyl group, and a hydrazinylidene moiety, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl chloro[2-(2,4,6-trichlorophenyl)hydrazinylidene]acetate typically involves the reaction of 2,4,6-trichlorophenylhydrazine with ethyl chloroacetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of ethyl chloro[2-(2,4,6-trichlorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Similar Compounds
- Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
- Ethyl 2-chloro-2-(2-(4-methylphenyl)hydrazono)acetate
Uniqueness
Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific reactivity and selectivity are required .
特性
CAS番号 |
53729-07-0 |
|---|---|
分子式 |
C10H8Cl4N2O2 |
分子量 |
330.0 g/mol |
IUPAC名 |
ethyl 2-chloro-2-[(2,4,6-trichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H8Cl4N2O2/c1-2-18-10(17)9(14)16-15-8-6(12)3-5(11)4-7(8)13/h3-4,15H,2H2,1H3 |
InChIキー |
NDKJJMNJPYSZDC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1Cl)Cl)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-oxo-acetic acid methyl ester](/img/structure/B8655581.png)









![tert-Butyl {3-[(3-aminoquinolin-4-yl)amino]propyl}carbamate](/img/structure/B8655664.png)



